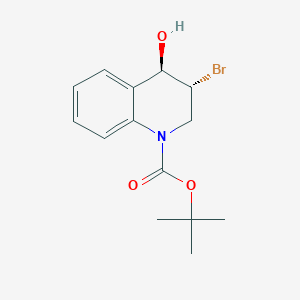

Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate

Description

Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate is a chiral bicyclic compound featuring a bromo and hydroxy substituent at the 3R and 4R positions, respectively. The tert-butyl carbamate group at position 1 provides steric protection, enhancing stability during synthetic modifications. This compound is of interest in medicinal chemistry and catalysis due to its stereochemical complexity and functional group diversity. Below, we compare its structural and physicochemical properties with related tetrahydroquinoline derivatives.

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-8-10(15)12(17)9-6-4-5-7-11(9)16/h4-7,10,12,17H,8H2,1-3H3/t10-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBVHAPOPNVVQT-ZYHUDNBSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C2=CC=CC=C21)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C2=CC=CC=C21)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The specific stereochemistry at the 3 and 4 positions contributes to its biological activity. The presence of the bromine atom and hydroxyl group further enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that various substituted quinolines exhibit significant antimicrobial properties. In a study assessing the biological activity of different quinoline derivatives, compounds similar to this compound were tested against several bacterial strains. The findings suggested that these derivatives could inhibit the growth of pathogens such as Mycobacterium tuberculosis and Escherichia coli, with some showing IC50 values comparable to established antibiotics .

Anticancer Properties

Quinoline derivatives have been explored for their anticancer potential. A study demonstrated that certain quinoline-based compounds induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The specific compound this compound may exhibit similar effects due to its structural characteristics that allow interaction with cellular signaling pathways involved in cancer cell proliferation .

Enzyme Inhibition

Another area of interest is the inhibition of enzymes linked to disease processes. For instance, quinoline derivatives have been shown to inhibit enzymes such as topoisomerases and kinases, which are critical in cancer progression and bacterial virulence. The specific mechanism by which this compound interacts with these enzymes warrants further investigation but suggests potential therapeutic applications .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Interaction with DNA : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in apoptosis and cell survival.

- Antioxidant Activity : Quinoline derivatives often exhibit antioxidant properties, reducing oxidative stress within cells.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of quinoline derivatives were tested against M. tuberculosis. Among these, this compound demonstrated significant inhibitory effects with an IC50 value lower than that of standard treatments like isoniazid .

Study 2: Cancer Cell Line Testing

A recent study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results indicated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V binding in treated cells compared to controls .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound 1 : (RS)-tert-Butyl 2-(4-Bromobenzyl)-2-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxylate (3i)

- Key Features: Substituents: 4-bromobenzyl and phenyl groups at position 2. Stereochemistry: Racemic (RS) mixture. Synthesis: Alkylation of carbamate 2a with 4-bromobenzyl bromide using n-BuLi in THF . Physical Properties: Melting point 139–141°C; purified via silica gel chromatography. Enantiomeric Separation: Achieved using a Lux Cellulose-1 column with n-hexane/isopropanol (99:1) .

Compound 2 : (RS)-tert-Butyl 2-(2-Methoxy-2-oxoethyl)-2-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxylate (3g)

- Key Features :

- Substituents: Methoxy-oxoethyl group at position 2.

- Stereochemistry: Racemic (RS) mixture.

- Synthesis: Alkylation with methyl bromoacetate under similar conditions .

- Physical Properties: Lower melting point (93–95°C) due to reduced crystallinity from the ester group.

- Enantiomeric Separation: Utilized Lux Cellulose-2 column, highlighting substituent-dependent resolution .

Compound 3 : (3R,4R)-Ethyl 3-(4-bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

- Key Features :

Compound 4 : tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate

- Key Features: Substituents: Amino group at position 4. Similarity Score: 0.90 (CAS No. 868775-42-2) . Applications: Amino group enables nucleophilic reactions, contrasting with the bromo/hydroxy reactivity of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.